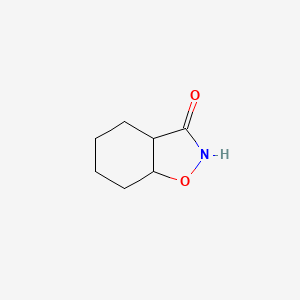![molecular formula C24H28ClN3O3 B12365511 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide](/img/structure/B12365511.png)
2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlor-N-[(3R)-1-(4-Morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Morpholinring, einen Piperidinring und eine Phenylacetamidgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Chlor-N-[(3R)-1-(4-Morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamid umfasst typischerweise mehrere Schritte, darunter die Bildung von Zwischenverbindungen. Der Prozess beginnt mit der Herstellung des Morpholin- und Piperidinrings, gefolgt von deren Kupplung mit der Phenylacetamidgruppe. Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion dieser Verbindung große Reaktoren und kontinuierliche Flussverfahren beinhalten, um die Effizienz und Skalierbarkeit zu optimieren. Der Einsatz von automatisierten Systemen und fortschrittlichen Analysetechniken sorgt für eine gleichbleibende Qualität und die Einhaltung von regulatorischen Standards.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Chlor-N-[(3R)-1-(4-Morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, typischerweise unter Verwendung von Nukleophilen oder Elektrophilen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel.
Substitution: Nukleophile wie Halogenide, Amine und Alkohole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation verschiedene sauerstoffhaltige Derivate liefern, während Reduktion verschiedene reduzierte Formen der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht wegen seiner Wechselwirkungen mit biologischen Makromolekülen und seinem Potenzial als biochemischer Marker.
Medizin: Erforscht wegen seines therapeutischen Potenzials bei der Behandlung verschiedener Krankheiten, einschließlich seiner Rolle als Inhibitor oder Modulator spezifischer biologischer Pfade.
Industrie: Verwendung bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-N-[(3R)-1-(4-Morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor or modulator of specific biological pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlorpyridin: Eine verwandte Verbindung mit einer ähnlichen Struktur, aber unterschiedlichen funktionellen Gruppen.
3-Chlor-4-morpholin-4-yl-1,2,5-thiadiazol: Eine weitere Verbindung mit einem Morpholinring und ähnlichen chemischen Eigenschaften.
Einzigartigkeit
2-Chlor-N-[(3R)-1-(4-Morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamid ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und Ringen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C24H28ClN3O3 |
|---|---|
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H28ClN3O3/c25-17-23(29)28(21-5-2-1-3-6-21)22-7-4-12-27(18-22)24(30)19-8-10-20(11-9-19)26-13-15-31-16-14-26/h1-3,5-6,8-11,22H,4,7,12-18H2/t22-/m1/s1 |
InChI-Schlüssel |
MRAMUVZVDBOPEH-JOCHJYFZSA-N |
Isomerische SMILES |
C1C[C@H](CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C4=CC=CC=C4)C(=O)CCl |
Kanonische SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C4=CC=CC=C4)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12365453.png)

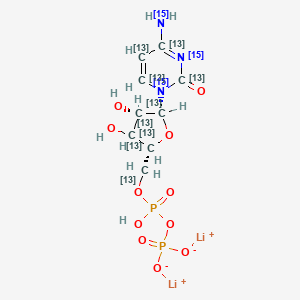
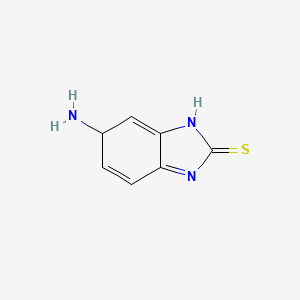
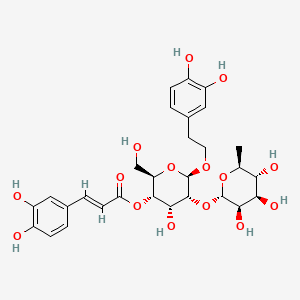
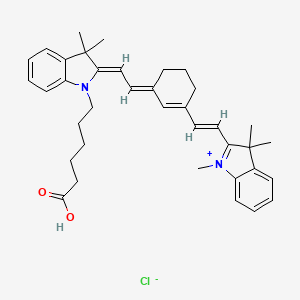
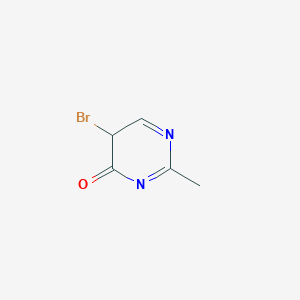
![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12365474.png)
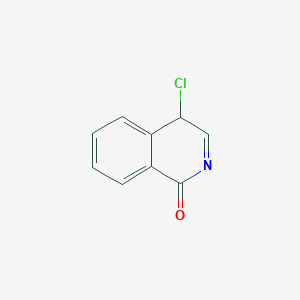

![6-[3-[(2S)-2-(methylamino)propyl]phenoxy]-N-(2-sulfanylethyl)hexanamide](/img/structure/B12365498.png)


